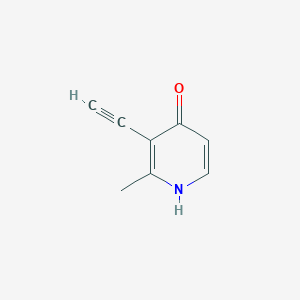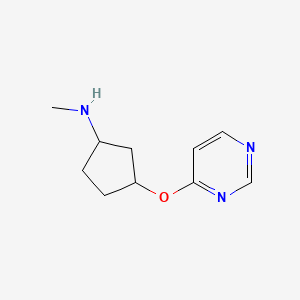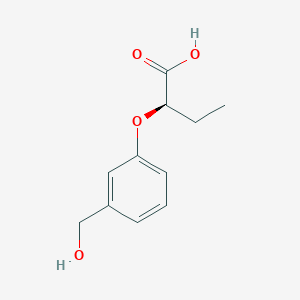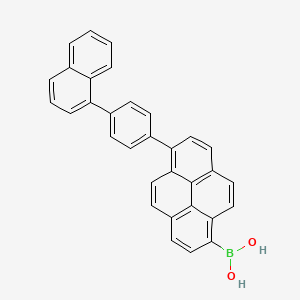
(6-(4-(Naphthalen-1-yl)phenyl)pyren-1-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-(4-(Naphthalen-1-yl)phenyl)pyren-1-yl)boronic acid: is an organic compound with the molecular formula C₃₂H₂₁BO₂ and a molecular weight of 448.32 g/mol . This compound is a member of the boronic acid family, which is known for its versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The structure of this compound features a boronic acid group attached to a pyrene ring, which is further substituted with a naphthyl-phenyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-(4-(Naphthalen-1-yl)phenyl)pyren-1-yl)boronic acid typically involves the following steps:
Formation of the Pyrene Derivative: The initial step involves the synthesis of a pyrene derivative through a series of reactions, including Friedel-Crafts acylation and subsequent cyclization.
Introduction of the Naphthyl-Phenyl Moiety: The pyrene derivative is then subjected to a coupling reaction with a naphthyl-phenyl compound, often using palladium-catalyzed cross-coupling reactions.
Boronic Acid Formation: Finally, the boronic acid group is introduced through a reaction with a boron-containing reagent, such as boronic acid or boronate ester, under appropriate conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity, including the use of efficient catalysts and solvents. The final product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (6-(4-(Naphthalen-1-yl)phenyl)pyren-1-yl)boronic acid can undergo oxidation reactions to form corresponding boronic esters or borates.
Reduction: The compound can be reduced to form boronic acid derivatives with different substituents.
Substitution: It can participate in substitution reactions, particularly in the presence of electrophiles, to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophiles like halogens or alkylating agents are used under conditions such as elevated temperatures or the presence of a catalyst.
Major Products: The major products formed from these reactions include boronic esters, borates, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry:
Organic Synthesis: (6-(4-(Naphthalen-1-yl)phenyl)pyren-1-yl)boronic acid is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biology and Medicine:
Drug Development: The compound is explored for its potential in drug development, particularly in the design of boron-containing drugs that can target specific biological pathways.
Biological Probes: It is used as a fluorescent probe in biological imaging due to its strong fluorescence properties.
Industry:
Catalysis: The compound is used as a catalyst in various industrial processes, including polymerization and fine chemical synthesis.
Mechanism of Action
The mechanism of action of (6-(4-(Naphthalen-1-yl)phenyl)pyren-1-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in the design of sensors and drug molecules. The compound can interact with specific molecular targets, such as enzymes or receptors, through its boronic acid group, leading to inhibition or modulation of their activity. The pathways involved often include signal transduction and metabolic processes .
Comparison with Similar Compounds
Phenylboronic Acid: A simpler boronic acid derivative used in similar applications but with different electronic properties.
Naphthylboronic Acid: Another boronic acid derivative with a naphthyl group, used in organic synthesis and material science.
Pyrenylboronic Acid: A compound with a pyrene ring and boronic acid group, used in fluorescence applications.
Uniqueness: (6-(4-(Naphthalen-1-yl)phenyl)pyren-1-yl)boronic acid is unique due to its combination of a pyrene ring with a naphthyl-phenyl moiety, which imparts distinct electronic and fluorescence properties. This makes it particularly valuable in applications requiring strong fluorescence and specific electronic characteristics .
Properties
Molecular Formula |
C32H21BO2 |
|---|---|
Molecular Weight |
448.3 g/mol |
IUPAC Name |
[6-(4-naphthalen-1-ylphenyl)pyren-1-yl]boronic acid |
InChI |
InChI=1S/C32H21BO2/c34-33(35)30-19-15-24-13-17-28-27(16-12-23-14-18-29(30)32(24)31(23)28)22-10-8-21(9-11-22)26-7-3-5-20-4-1-2-6-25(20)26/h1-19,34-35H |
InChI Key |
JLABOADCWLPWLX-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C2C=CC3=C4C2=C(C=C1)C=CC4=C(C=C3)C5=CC=C(C=C5)C6=CC=CC7=CC=CC=C76)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


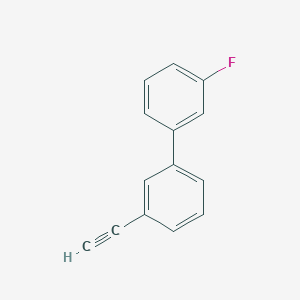

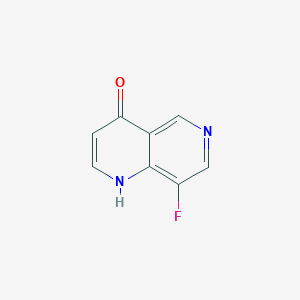
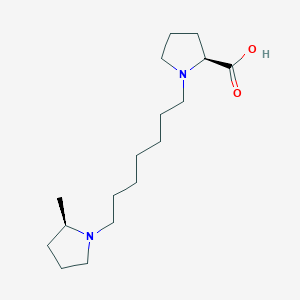
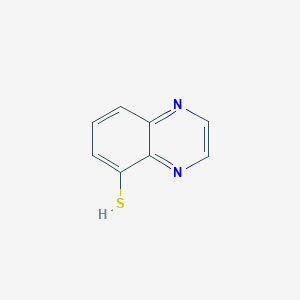
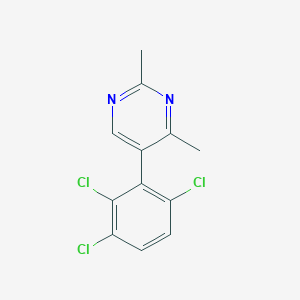
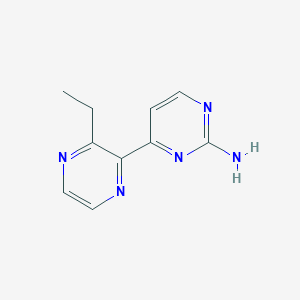

![1-(methoxymethyl)-1H-imidazo[4,5-b]pyrazine](/img/structure/B13104809.png)
![5-(3-(1H-Benzo[D]imidazol-2-YL)-1H-indazol-5-YL)-4-methylpyridin-3-OL](/img/structure/B13104817.png)
